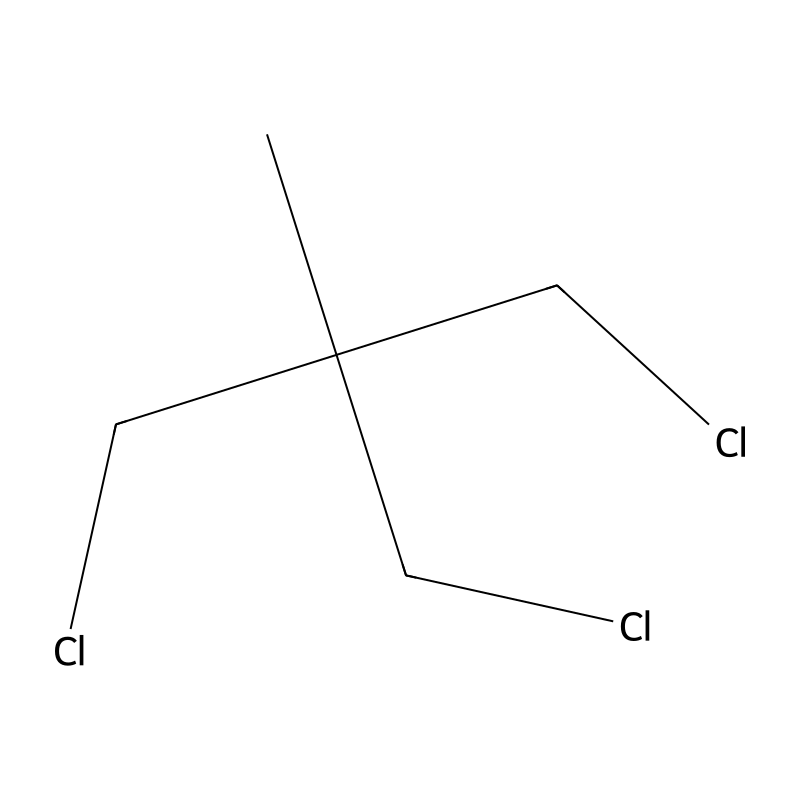1,1,1-Tris(chloromethyl)ethane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
As a Precursor for Crosslinking Agents
TCME can be used as a precursor for the synthesis of crosslinking agents. Crosslinking agents are bifunctional molecules that react with polymer chains, forming covalent bonds and creating a more rigid, three-dimensional network. This process strengthens the overall properties of the polymer, such as its mechanical strength and chemical resistance.
One example involves the reaction of TCME with a diamine (a molecule with two amine groups) to form a tetrathiafulvalene (TTF) derivative []. TTF derivatives are organic conductors with potential applications in molecular electronics and solar cells.
1,1,1-Tris(chloromethyl)ethane is an organochlorine compound with the chemical formula . It features a central ethane backbone with three chloromethyl groups attached to one carbon atom. This structure contributes to its unique chemical properties and potential applications in various fields. The compound is known for its reactivity due to the presence of multiple chlorine atoms, which can participate in various
- Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.
- Elimination Reactions: Under certain conditions, 1,1,1-Tris(chloromethyl)ethane can undergo elimination reactions to form alkenes.
- Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents, facilitating the formation of more complex organic structures.
The synthesis of 1,1,1-Tris(chloromethyl)ethane typically involves:
- Chloromethylation of Ethane: This method involves the reaction of ethane with formaldehyde and hydrochloric acid under controlled conditions. The process can be optimized to yield high purity and yield of the desired product.
- Use of Chlorinating Agents: Chlorinating agents such as thionyl chloride or phosphorus pentachloride can be employed to introduce chloromethyl groups into the ethane structure.
1,1,1-Tris(chloromethyl)ethane finds applications in various fields:
- Chemical Intermediates: It serves as an intermediate in the synthesis of other organic compounds.
- Polymer Chemistry: The compound can be used in the production of chlorinated polymers which have specific properties suited for industrial applications.
- Research: Due to its reactivity, it is often utilized in laboratories for synthetic chemistry experiments.
Research into the interactions of 1,1,1-Tris(chloromethyl)ethane with other chemicals has revealed its potential as a versatile reagent. Its ability to form complexes with various ligands makes it a subject of interest in coordination chemistry . Additionally, studies on its interaction with biological systems indicate that it may alter cellular functions due to its reactivity with nucleophiles found in proteins and nucleic acids.
Several compounds share structural similarities with 1,1,1-Tris(chloromethyl)ethane. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 1,2-Dichloroethane | C2H4Cl2 | Contains two chlorine atoms on different carbons |
| 1,3-Dichloro-2-propanol | C3H6Cl2O | Contains an alcohol group alongside chlorine |
| Tris(2-chloroethyl)amine | C6H12Cl3N | Contains nitrogen and is used as a reagent in synthesis |
Uniqueness of 1,1,1-Tris(chloromethyl)ethane
What sets 1,1,1-Tris(chloromethyl)ethane apart from these compounds is its specific arrangement of three chloromethyl groups attached to a single carbon atom within an ethane framework. This configuration enhances its reactivity profile and potential utility in organic synthesis compared to similar compounds that may have fewer or differently positioned halogen substituents.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
1067-09-0








